molecular formula C7H12F3NO B077977 2,2,2-Trifluoro-n-pentylacetamide CAS No. 14618-15-6

2,2,2-Trifluoro-n-pentylacetamide

Cat. No. B077977
CAS RN: 14618-15-6
M. Wt: 183.17 g/mol
InChI Key: RMWWLGNPNBPNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-n-pentylacetamide, also known as TFAA, is a chemical compound that has garnered attention in scientific research due to its unique properties. TFAA is a colorless liquid that is soluble in water and organic solvents. It has a boiling point of 144°C and a molecular weight of 195.17 g/mol. This compound is synthesized through a multi-step process that involves the reaction of n-pentylamine with trifluoroacetyl chloride.

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-n-pentylacetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and ethers.

Biochemical And Physiological Effects

2,2,2-Trifluoro-n-pentylacetamide has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic. It has been used as a solvent in various biochemical and pharmaceutical studies, and it has been shown to be an effective derivatizing agent in GC-MS analysis.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-n-pentylacetamide has several advantages for use in lab experiments. It is a relatively non-toxic compound, and it has been shown to be an effective catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide is also a versatile solvent that can dissolve both polar and non-polar compounds. However, 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments. It is a relatively expensive compound, and it is not readily available in large quantities. 2,2,2-Trifluoro-n-pentylacetamide also has a relatively short shelf-life and must be stored under specific conditions to maintain its stability.

Future Directions

There are several future directions for research on 2,2,2-Trifluoro-n-pentylacetamide. One potential area of research is the development of new synthetic methods for 2,2,2-Trifluoro-n-pentylacetamide that are more efficient and cost-effective. Another potential area of research is the investigation of 2,2,2-Trifluoro-n-pentylacetamide as a catalyst in new chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide could also be studied for its potential use as a derivatizing agent in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). Finally, 2,2,2-Trifluoro-n-pentylacetamide could be investigated for its potential use in pharmaceutical research as a solvent or catalyst.
In conclusion, 2,2,2-Trifluoro-n-pentylacetamide is a unique chemical compound that has garnered attention in scientific research due to its versatile properties. It has been shown to be an effective catalyst in various chemical reactions and a versatile solvent in biochemical and pharmaceutical research. Although 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and applications in various fields.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-n-pentylacetamide involves a multi-step process that starts with the reaction of n-pentylamine with trifluoroacetyl chloride. This reaction produces N-trifluoroacetyl-n-pentylamine, which is then treated with acetic anhydride to form 2,2,2-Trifluoro-n-pentylacetamide. The final product is purified through distillation to obtain a colorless liquid.

Scientific Research Applications

2,2,2-Trifluoro-n-pentylacetamide has been extensively studied in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and it has also been used as a solvent in biochemical and pharmaceutical research. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in various chemical reactions, and it has also been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.

properties

CAS RN

14618-15-6

Product Name

2,2,2-Trifluoro-n-pentylacetamide

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-pentylacetamide

InChI

InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12)

InChI Key

RMWWLGNPNBPNDO-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C(F)(F)F

Canonical SMILES

CCCCCNC(=O)C(F)(F)F

synonyms

2,2,2-Trifluoro-N-pentylacetamide

Origin of Product

United States

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